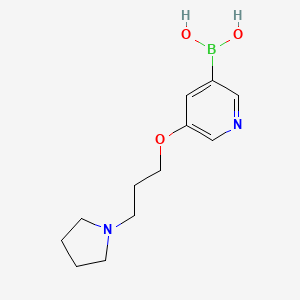
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a pyrrolidine group and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.
Attachment of the Boronic Acid Moiety: The boronic acid group is usually introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, amines, and organometallic compounds are commonly employed.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit comparable biological activities.
Pyridine Derivatives: Compounds like 3-(pyridin-2-yl)pyrrolidine and 3-(pyridin-3-yl)pyrrolidine are structurally related and have similar chemical properties.
Uniqueness
(5-(3-(Pyrrolidin-1-yl)propoxy)pyridin-3-yl)boronic acid is unique due to the presence of both the pyrrolidine and boronic acid moieties, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C12H19BN2O3 |
|---|---|
Molecular Weight |
250.10 g/mol |
IUPAC Name |
[5-(3-pyrrolidin-1-ylpropoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H19BN2O3/c16-13(17)11-8-12(10-14-9-11)18-7-3-6-15-4-1-2-5-15/h8-10,16-17H,1-7H2 |
InChI Key |
BVJHMXPLPWMKTC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OCCCN2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


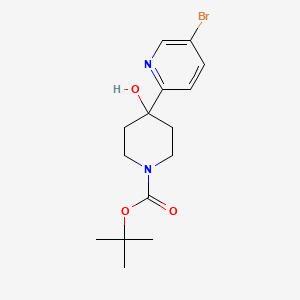
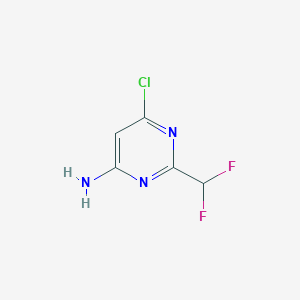
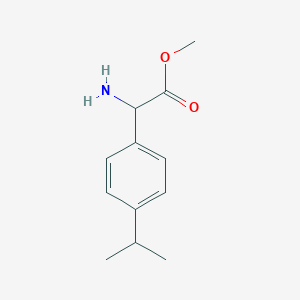
![1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)


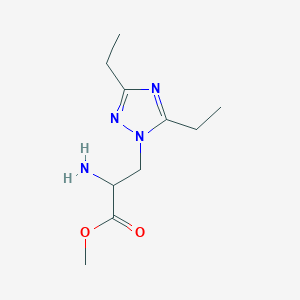
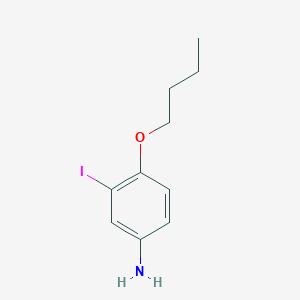
![[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)
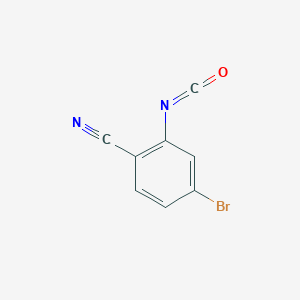

![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)
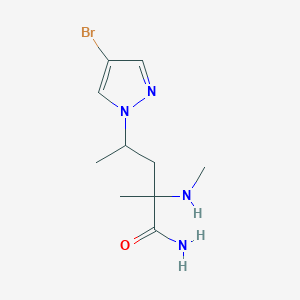
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
